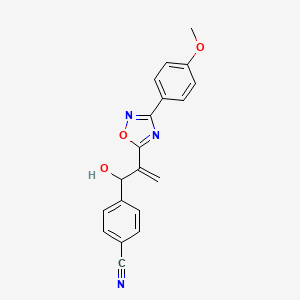
Antiparasitic agent-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiparasitic agent-6 is a synthetic compound known for its selective antiparasitic activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis. This compound has shown promising results in scientific research, particularly in its ability to inhibit the growth of parasites with minimal cytotoxicity to host cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-6 involves the formation of oxadiazole and hydroxy-oxindole hybrids. The synthetic route typically includes the following steps:
Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring.
Hydroxy-oxindole Formation: The oxadiazole intermediate is then reacted with isatin derivatives under basic conditions to form the hydroxy-oxindole structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and condensation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Antiparasitic agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Antiparasitic agent-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxadiazole and hydroxy-oxindole hybrids.
Biology: Investigated for its antiparasitic activity against Leishmania infantum and other parasites.
Medicine: Potential therapeutic agent for treating parasitic infections with minimal side effects.
Industry: Used in the development of new antiparasitic drugs and formulations.
Mecanismo De Acción
The mechanism of action of antiparasitic agent-6 involves:
Inhibition of Enzymes: The compound inhibits key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes.
Molecular Targets: Targets include enzymes involved in nucleic acid synthesis and energy production.
Pathways Involved: The compound interferes with the electron transport chain and other metabolic pathways, leading to the death of the parasite.
Comparación Con Compuestos Similares
Imidazole Derivatives: Compounds such as bis-imidazoles and phenyl-substituted imidazoles have shown similar antiparasitic activity.
Nature-derived Peptides: Peptides derived from frog skin secretions have also demonstrated antiparasitic properties.
Uniqueness: Antiparasitic agent-6 is unique due to its selective activity against Leishmania infantum and its minimal cytotoxicity to host cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.
Propiedades
Fórmula molecular |
C19H15N3O3 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3 |
Clave InChI |
DGIYZLSIKDNRBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















